Molecular Weight Advantage vs. 6-Benzyl-Substituted Analogs: Reduced Bulk for Fragment-Based and Permeability-Sensitive Applications
The target compound has a molecular weight of 322.34 g/mol, which is 104.15 g/mol lower than the closest 6-(4-methylbenzyl)-substituted analog (MW 426.49 g/mol) [1]. In fragment-based drug discovery, every atom added beyond the core scaffold must contribute to binding affinity to maintain acceptable ligand efficiency metrics. The 6-substituted analogs carry an additional benzyl or substituted benzyl group that increases molecular weight and lipophilicity without a priori guarantee of improved target engagement. This 24% reduction in molecular weight positions the target compound as a more attractive starting point for lead optimization programs where molecular property profiles (Lipinski compliance, polar surface area, rotatable bond count) are critical filters [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 322.34 g/mol |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide: 426.49 g/mol |
| Quantified Difference | Δ = -104.15 g/mol (-24.4%) |
| Conditions | Calculated molecular weight from molecular formula (C13H14N4O4S vs. C21H22N4O4S) |
Why This Matters
Lower molecular weight is strongly correlated with higher probability of favorable oral absorption and membrane permeability, making the target compound a preferred entry point for hit-to-lead campaigns where pharmacokinetic attrition of larger analogs is a known risk.
- [1] Kuujia.com. CAS 897624-11-2 Product Page: molecular weight = 322.34 g/mol. Accessed 2026-05-09. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
